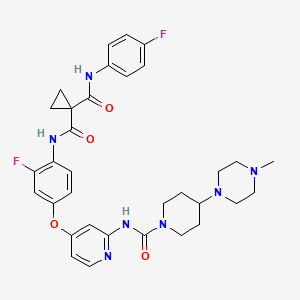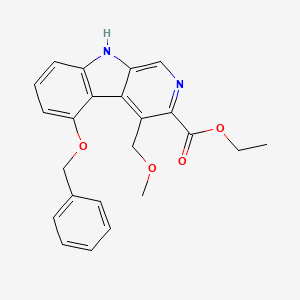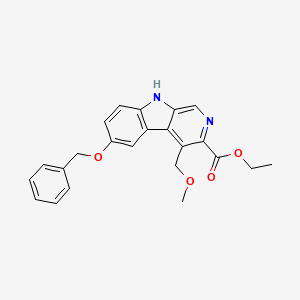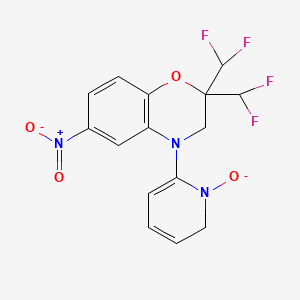
戈伐替尼
描述
Golvatinib, also known as E7050, is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity . It has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck .
Molecular Structure Analysis
Golvatinib has a molecular formula of C33H37F2N7O4 and a molecular weight of 633.7 g/mol . Its IUPAC name is 1-N’-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide .Chemical Reactions Analysis
Golvatinib is a highly potent, small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family as well as c-Kit and Ron, based on isolated kinase assays .Physical And Chemical Properties Analysis
Golvatinib is an aromatic ether . Its physical and chemical properties include a molecular weight of 633.7 g/mol and a molecular formula of C33H37F2N7O4 .科学研究应用
Pharmacokinetics: Absorption and Distribution
The pharmacokinetic profile of Golvatinib demonstrates high variability, but the maximum plasma concentration and the area under the plasma concentration-time curve increased proportionally with the dose . This suggests that Golvatinib has a predictable absorption and distribution pattern at different dosages, which is essential for determining appropriate dosing regimens in clinical settings.
Pharmacodynamics: Molecular Impact
Golvatinib’s impact on molecular targets was observed through the increase in soluble urokinase-type plasminogen activator receptor, VEGFR2, c-Met, and angiopoietin-2 levels post-dose . Additionally, a decrease in either phosphorylated c-Met or phosphorylated ERK was noted in some paired biopsies at the MTD, indicating effective target modulation .
Adverse Effects: Safety Profile
The safety profile of Golvatinib is characterized by treatment-related adverse events such as diarrhea, nausea, vomiting, fatigue, decreased appetite, and elevated liver enzymes . Understanding these adverse effects is crucial for managing patient care during treatment and for informing patients about potential side effects.
Antitumor Activity: Efficacy in Solid Tumors
Golvatinib has shown significant antitumor effects in mouse xenograft models of cancer cell lines with MET gene amplification . This suggests its potential efficacy in treating solid tumors with similar genetic profiles, making it a candidate for further research in targeted cancer therapy.
Biomarker Development: Predictive Indicators
The changes in biomarkers such as VEGFR2 and angiopoietin-2 post-Golvatinib administration could serve as predictive indicators of treatment response . Research into these biomarkers could lead to personalized medicine approaches, where treatments are tailored based on an individual’s biomarker profile.
作用机制
Target of Action
Golvatinib is a highly potent, small-molecule, ATP-competitive inhibitor that primarily targets the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family, as well as c-Kit and Ron . These targets play crucial roles in cell migration, matrix invasion, and signal transduction .
Mode of Action
Golvatinib interacts with its targets by competitively inhibiting ATP, thereby preventing the phosphorylation and activation of these kinases . This inhibition disrupts the downstream signaling pathways, leading to changes in cellular functions such as cell migration and matrix invasion .
Biochemical Pathways
It is known that the drug impacts the signaling pathways of its targets, including c-met and eph receptors . These pathways regulate various cellular processes, including cell migration, matrix invasion, and signal transduction .
Pharmacokinetics
The pharmacokinetics of Golvatinib demonstrate high variability, although the maximum plasma concentration and area under the plasma concentration–time curve increase with dose . The maximum tolerated dose (MTD) of Golvatinib was determined to be 400 mg once daily .
Result of Action
Golvatinib’s action results in significant antitumor effects, as demonstrated in mouse xenograft models of cancer cell lines with MET gene amplification . It also leads to an increase in the levels of soluble urokinase-type plasminogen activator receptor, VEGFR2, c-Met, and angiopoietin-2 after dose .
Action Environment
It is known that the drug’s efficacy can be affected by factors such as the tumor microenvironment
安全和危害
未来方向
属性
IUPAC Name |
1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRCJCNVNUFYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37F2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239155 | |
| Record name | Golvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Golvatinib | |
CAS RN |
928037-13-2 | |
| Record name | Golvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Golvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11977 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Golvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOLVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)
![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)
![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)


![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)

![4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol](/img/structure/B1684409.png)
![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)

